molecular formula C12H18N4S B14146889 (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide CAS No. 18300-67-9

(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide

Cat. No.: B14146889
CAS No.: 18300-67-9
M. Wt: 250.37 g/mol
InChI Key: BACMXYJKOOIPTI-NTEUORMPSA-N
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Description

(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide typically involves the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential treatment for certain types of cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide involves its interaction with cellular targets such as enzymes and receptors. The diethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(diethylamino)benzylidene)-4-phenyl-1-piperazinamine
  • N’-(4-(diethylamino)benzylidene)hexadecanohydrazide
  • Benzoic acid (4-diethylamino-benzylidene)-hydrazide

Uniqueness

(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

18300-67-9

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C12H18N4S/c1-3-16(4-2)11-7-5-10(6-8-11)9-14-15-12(13)17/h5-9H,3-4H2,1-2H3,(H3,13,15,17)/b14-9+

InChI Key

BACMXYJKOOIPTI-NTEUORMPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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